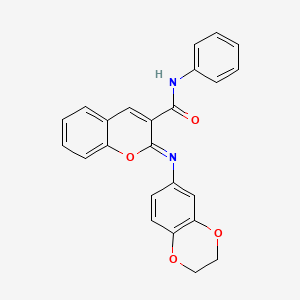

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4/c27-23(25-17-7-2-1-3-8-17)19-14-16-6-4-5-9-20(16)30-24(19)26-18-10-11-21-22(15-18)29-13-12-28-21/h1-11,14-15H,12-13H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOHGADHTJOOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization, chromatography, and distillation to achieve high-purity products suitable for further applications.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide

- This compound

- This compound

Uniqueness: This compound stands out due to its unique combination of a chromene core, benzodioxin moiety, and phenyl group, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Biological Activity

The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

This compound features a chromene core, which is often associated with antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research has indicated that chromene derivatives exhibit significant antioxidant properties. The presence of the benzodioxin moiety enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. In vitro studies demonstrated that this compound effectively reduces oxidative stress markers in various cell lines.

Anticancer Properties

Several studies have explored the anticancer potential of chromene derivatives. For instance, compounds structurally similar to this compound have shown efficacy against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It potentially modulates key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer.

- Free Radical Scavenging : The antioxidant activity is primarily due to its ability to donate electrons and neutralize free radicals.

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Cyclization of a chromene core using temperature-controlled conditions (e.g., reflux in ethanol or acetonitrile).

- Condensation with 2,3-dihydro-1,4-benzodioxin-6-amine under acidic catalysis (e.g., acetic acid) to form the imino group .

- Amidation with phenyl isocyanate or activated carboxylic acid derivatives (e.g., carbodiimide coupling agents) to introduce the carboxamide group .

Key variables include solvent polarity, reaction time, and catalyst selection. Optimization via Design of Experiments (DoE) is recommended to maximize yield and purity.

Q. How can the structural configuration (e.g., Z/E isomerism) of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments detect spatial proximity of protons to confirm the Z-configuration of the imino group .

- X-ray Crystallography : Provides definitive proof of molecular geometry, though requires high-purity crystals .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns consistent with chlorine/fluorine substituents (if present) .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound, particularly its interaction with neurological targets?

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values against acetylcholinesterase (AChE) or monoamine oxidases using spectrophotometric methods .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with tritiated ligands .

- Computational modeling :

- Molecular docking : Predict binding affinity to targets like AChE using software such as AutoDock Vina .

- PASS (Prediction of Activity Spectra) : Estimate bioactivity profiles based on structural features .

Q. How can researchers resolve contradictions in biological activity data caused by structural modifications (e.g., halogen substituents)?

-

Comparative SAR studies : Systematically vary substituents (e.g., chloro vs. fluoro at the phenyl ring) and assess activity trends. For example:

Substituent Position Activity (IC₅₀, μM) Target Reference 4-Cl, 2-F 0.45 AChE 5-F, 2-CH₃ 1.20 MAO-B -

Meta-analysis : Cross-reference data with structurally analogous chromene derivatives to identify outlier results due to assay variability or purity issues .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

- OECD Guideline 307 : Conduct soil degradation studies under aerobic conditions to measure half-life (t₁/₂) and metabolite formation .

- Aquatic toxicity testing : Use Daphnia magna or Danio rerio models to assess LC₅₀ values and bioaccumulation potential .

- High-resolution mass spectrometry (HRMS) : Track degradation products in environmental matrices (e.g., water, soil) .

Data Interpretation and Validation

Q. How should researchers address discrepancies in melting point or spectral data across studies?

- Purity validation : Reanalyze samples using HPLC (>95% purity threshold) to rule out impurities affecting physical properties .

- Standardized protocols : Adopt consistent drying and crystallization methods (e.g., slow evaporation vs. antisolvent addition) to minimize batch-to-batch variability .

Q. What strategies enhance reproducibility in multi-step syntheses of this compound?

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Quality control checkpoints :

- Intermediate characterization (e.g., TLC, NMR) after each synthetic step .

- Round-robin testing across labs to identify protocol-specific biases .

Theoretical and Mechanistic Insights

Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

Q. How does the Z-configuration influence pharmacological activity compared to E-isomers?

- Steric effects : Z-isomers often exhibit tighter binding to planar enzyme active sites (e.g., AChE) due to reduced steric hindrance .

- Thermodynamic stability : Z-isomers may dominate in solution due to intramolecular hydrogen bonding, as observed in chromene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.